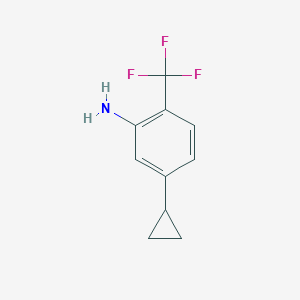

5-Cyclopropyl-2-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3N |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

5-cyclopropyl-2-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)8-4-3-7(5-9(8)14)6-1-2-6/h3-6H,1-2,14H2 |

InChI Key |

HUFIBIMDEKAFLV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C(F)(F)F)N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 5 Cyclopropyl 2 Trifluoromethyl Aniline

Retrosynthetic Disconnections and Key Precursors for 5-Cyclopropyl-2-(trifluoromethyl)aniline (B6161707)

A logical retrosynthetic analysis of this compound involves disconnecting the C-N, C-CF3, and C-cyclopropyl bonds to reveal simpler, more readily available precursors. ias.ac.inamazonaws.com Two primary disconnection strategies emerge:

Strategy A: Late-stage amination

This approach prioritizes the formation of the aniline (B41778) functionality at a later stage. The key disconnection is the C-N bond, leading back to a substituted nitrobenzene (B124822). This nitroaromatic intermediate can be further disconnected at the C-cyclopropyl and C-CF3 bonds.

Disconnection of the C-N bond: This leads to the precursor 1-cyclopropyl-4-nitro-2-(trifluoromethyl)benzene . The amino group can be introduced in the final step via reduction of the nitro group.

Disconnection of the C-cyclopropyl bond: This points to 4-nitro-2-(trifluoromethyl)phenyl species that can undergo cyclopropanation.

Disconnection of the C-CF3 bond: This suggests a 4-cyclopropyl-1-nitrobenzene precursor that can be subsequently trifluoromethylated.

Strategy B: Early-stage amination

In this strategy, the aniline moiety is present in the initial precursors. The disconnections then focus on the C-cyclopropyl and C-CF3 bonds of a substituted aniline.

Disconnection of the C-cyclopropyl bond: This leads to a 5-alkenyl-2-(trifluoromethyl)aniline precursor, such as a vinyl or allyl aniline, which can then undergo cyclopropanation.

Disconnection of the C-CF3 bond: This suggests a 5-cyclopropylaniline precursor that would require a regioselective trifluoromethylation at the ortho position.

These retrosynthetic pathways highlight a set of key precursors that are central to the synthesis of the target molecule. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity of the reactions.

Approaches to Introducing the Trifluoromethyl Group

The introduction of the trifluoromethyl group is a critical step in the synthesis. Several methodologies can be employed, each with its own advantages and challenges.

Direct Trifluoromethylation of Aniline Precursors

Direct C-H trifluoromethylation of aniline derivatives offers an atom-economical approach. nih.gov This typically involves the use of a directing group to achieve the desired regioselectivity, particularly for the ortho position. While direct trifluoromethylation of 5-cyclopropylaniline is not extensively documented, related transformations on substituted anilines provide a strong precedent. For instance, palladium-catalyzed ortho-trifluoromethylation of benzylamines has been achieved using electrophilic CF3 reagents. nih.gov

| Substrate | CF3 Source | Catalyst/Conditions | Product | Yield (%) |

| N-benzylpicolinamide | Togni's reagent | Fe(acac)3, UV light | ortho-CF3 product | 78 |

| 4-methylaniline (as picolinamide) | Langlois' reagent | FeSO4·7H2O, UV light | ortho-CF3 product | 65 |

This table presents representative examples of direct ortho-trifluoromethylation on aniline derivatives and is for illustrative purposes.

Synthesis via Trifluoromethyl-Substituted Nitroaromatics and Subsequent Reduction

A more traditional and often reliable method involves the synthesis of a trifluoromethyl-substituted nitroaromatic precursor, followed by reduction of the nitro group to an amine. chemicalbook.comresearchgate.netgoogle.com This multi-step process allows for the regioselective installation of the trifluoromethyl group prior to the formation of the sensitive aniline functionality.

The synthesis of the key intermediate, 4-nitro-2-(trifluoromethyl)benzotrifluoride , can be achieved through nitration of 3-(trifluoromethyl)benzotrifluoride. Subsequent reduction of the nitro group is a well-established transformation.

Reaction Scheme:

Nitration: 3-Chlorobenzotrichloride can be nitrated and then fluorinated to yield 4-nitro-2-(trifluoromethyl)benzotrifluoride. google.com

Reduction: The resulting nitro compound is then reduced to the corresponding aniline. A variety of reducing agents can be employed for this step.

| Nitroaromatic Precursor | Reducing Agent | Conditions | Product | Yield (%) |

| 4-Methoxy-3-nitrobenzotrifluoride | H2, 10% Pd/C | Methanol (B129727), rt | 2-Methoxy-5-(trifluoromethyl)aniline | 99 chemicalbook.com |

| 1,3,5-tris(trifluoromethyl)benzene (iodinated) | Copper-catalyzed amination | - | 2,4,6-Tris(trifluoromethyl)aniline | - researchgate.net |

This table showcases examples of the reduction of trifluoromethyl-substituted nitroaromatics.

Visible-Light Mediated Trifluoromethylation Strategies

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for trifluoromethylation under mild conditions. These methods often utilize radical-based pathways to introduce the CF3 group. The trifluoromethylation of aniline derivatives using this approach has been demonstrated, offering a potentially more sustainable synthetic route. These reactions can be performed with various trifluoromethyl sources, such as Togni's reagent or Umemoto's reagent, in the presence of a photocatalyst.

| Substrate | Trifluoromethylating Agent | Photocatalyst | Product |

| Acrylamide | Togni's Reagent | Ru(bpy)3Cl2 | β-trifluoromethylated amide |

| Styrene | CF3SO2Cl | Ir(ppy)3 | 1-phenyl-2,2,2-trifluoroethane derivative |

This table provides examples of visible-light mediated trifluoromethylation reactions on unsaturated systems, which could be adapted for aniline precursors.

Approaches to Introducing the Cyclopropyl (B3062369) Group

The formation of the cyclopropane (B1198618) ring is another key transformation in the synthesis of this compound.

Cyclopropanation Reactions on Unsaturated Aniline Precursors

A common and effective method for introducing a cyclopropyl group is through the cyclopropanation of an alkene. nih.gov In the context of synthesizing the target molecule, this would involve preparing an unsaturated aniline precursor, such as 5-vinyl-2-(trifluoromethyl)aniline or 5-allyl-2-(trifluoromethyl)aniline, and then performing a cyclopropanation reaction. The Simmons-Smith reaction and its modifications are particularly well-suited for this purpose. nih.gov This reaction typically employs a diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid species that adds to the double bond.

| Alkene Precursor | Cyclopropanation Reagent | Conditions | Product |

| Styrene | CH2I2, Zn-Cu | Diethyl ether | Phenylcyclopropane |

| N-Boc-allylamine | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, CuI | Toluene, 111 °C | N-Boc-2-(gem-difluoromethylphosphonate-trifluoromethyl)cyclopropylamine |

| 2-Trifluoromethyl-1,3-enyne | CF3CHN2 | DCE | Bis(trifluoromethyl)cyclopropane rsc.org |

This table illustrates various cyclopropanation reactions on relevant unsaturated substrates.

Coupling Reactions Involving Cyclopropyl Building Blocks

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing cyclopropyl-substituted anilines, two prominent methods are the Chan-Lam and Buchwald-Hartwig amination reactions.

The Chan-Lam coupling reaction facilitates the formation of a carbon-nitrogen bond between an amine and a boronic acid derivative, typically using a copper catalyst. For the synthesis of a cyclopropyl aniline, this could involve the reaction of an appropriately substituted aniline with cyclopropylboronic acid. The reaction is often promoted by a copper(II) salt, such as Cu(OAc)₂, in the presence of a ligand like 2,2'-bipyridine (B1663995) and a base, with reactions proceeding under an air atmosphere. researchgate.netepfl.chrsc.org This method is advantageous due to its operational simplicity and the use of a relatively inexpensive and abundant copper catalyst. organic-chemistry.org The scope of the Chan-Lam N-cyclopropylation has been successfully applied to a range of anilines and other amines, affording the N-cyclopropyl products in good to excellent yields. researchgate.netrsc.orgenglelab.com

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for C-N bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically couples an aryl halide or triflate with an amine. To form this compound, one could envision a strategy coupling cyclopropylamine (B47189) with a 1-halo-4-cyclopropyl-2-(trifluoromethyl)benzene precursor. The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) by the Buchwald group has been instrumental in expanding the reaction's scope and efficiency, allowing for the coupling of a wide variety of amines and aryl halides under milder conditions. youtube.com The choice of ligand, base, and solvent is crucial for optimizing the reaction and can be fine-tuned to accommodate various functional groups on both coupling partners. nih.govincatt.nl

| Reaction | Catalyst | Cyclopropyl Source | Aryl/Amine Source | Key Features | Relevant Citations |

|---|---|---|---|---|---|

| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | Cyclopropylboronic acid | Substituted Aniline | Uses an inexpensive catalyst; typically runs in air; tolerant of various functional groups. | researchgate.netrsc.orgorganic-chemistry.orgenglelab.com |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) with phosphine ligands | Cyclopropylamine | Substituted Aryl Halide/Triflate | Broad substrate scope; high efficiency with specialized ligands; milder conditions in modern systems. | wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com |

Formation of Cyclopropyl Anilines via Rearrangement Cascades

Cascade reactions, where a series of intramolecular transformations occur in a single operation, offer an elegant and atom-economical approach to complex molecules. The formation of cyclopropyl anilines can be envisioned through rearrangement cascades, which construct the desired scaffold from simpler starting materials.

One relevant strategy involves the cyclopropylimine rearrangement , also known as the Cloke-type rearrangement. This process typically involves the isomerization of a cyclopropylimine to a dihydropyrrole framework under thermal or catalytic conditions. rsc.org While this specific rearrangement leads to a pyrrole (B145914) ring, the principles of using strained rings in cascade reactions can be adapted. For instance, a reaction cascade involving anilines and cyclopropyl aldehydes has been developed to synthesize complex heterocyclic structures like hexahydropyrroloquinolines. rsc.orgrsc.orgresearchgate.net This process proceeds through the in-situ formation of a cyclopropylimine, which then undergoes rearrangement and participates in a subsequent Povarov reaction. rsc.org

Another potential pathway involves an aza cyclopropylcarbinyl-homoallyl radical rearrangement. nih.gov Such radical cascades can lead to the formation of complex nitrogen-containing polyheterocyclic systems. While not a direct synthesis of simple cyclopropyl anilines, these advanced methods demonstrate the potential for cyclopropane ring-opening and rearrangement cascades to generate diverse amine-containing structures. The design of a specific cascade to yield a substituted aniline like this compound would require a custom-designed precursor that undergoes a programmed series of bond formations and breakages. Further research in this area could lead to novel and efficient synthetic routes.

Ortho-Directed Functionalization Strategies for Regioselectivity

Achieving the desired 1,2,4-substitution pattern of this compound requires precise control over the position of functionalization. Ortho-directed C-H functionalization is a powerful strategy to install substituents specifically at the position adjacent to a directing group.

For the introduction of the trifluoromethyl (CF₃) group at the ortho-position of an aniline, a common approach involves the use of a removable directing group attached to the nitrogen atom. Picolinamide (B142947) (PA) is a well-established directing group for this purpose. researchgate.net The aniline nitrogen is first acylated with picolinamide. The pyridine (B92270) nitrogen of the picolinamide then acts as a chelating group, directing a transition metal catalyst to the ortho C-H bond of the aniline ring.

Several catalytic systems have been developed for this ortho-trifluoromethylation. An iron-catalyzed protocol uses a CF₃ source like Langlois' reagent (CF₃SO₂Na) under ultraviolet irradiation, with acetone (B3395972) acting as both solvent and a radical initiator. rsc.org Copper-catalyzed methods have also been reported. researchgate.net More recently, palladium(II)-catalyzed ortho-trifluoromethylation of N-arylbenzamides has been demonstrated, providing insights into the coordination of directing groups to the metal center. researchgate.netacs.org After the trifluoromethylation step, the picolinamide directing group can be cleaved to reveal the free ortho-trifluoromethylaniline. This strategy ensures high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution methods. researchgate.net

Total Synthesis Routes for this compound

A total synthesis of this compound (CAS No. 1934790-01-8) can be designed by strategically combining the methodologies discussed previously. bldpharm.com Two plausible retrosynthetic pathways are outlined below:

Route A: Late-Stage Cyclopropanation

Ortho-Trifluoromethylation: Start with a commercially available aniline, such as 4-bromoaniline. The amino group would first be protected and converted into a directing group (e.g., picolinamide). This would be followed by a directed ortho-C-H trifluoromethylation to install the CF₃ group, yielding a 2-(trifluoromethyl)-4-bromoaniline derivative.

Cyclopropanation: The bromo-substituent serves as a handle for a subsequent cross-coupling reaction. A Suzuki-Miyaura coupling with cyclopropylboronic acid, catalyzed by a palladium complex, would introduce the cyclopropyl group at the desired position.

Deprotection: Finally, removal of the directing group from the nitrogen atom would yield the target molecule, this compound.

Route B: Late-Stage Trifluoromethylation

Cyclopropanation: Begin with a precursor like 4-bromo-1-nitrobenzene. A Suzuki-Miyaura coupling with cyclopropylboronic acid would furnish 4-cyclopropyl-1-nitrobenzene.

Reduction: The nitro group is then reduced to an amine, for example, by catalytic hydrogenation, to give 4-cyclopropylaniline (B1589887).

Directed Ortho-Trifluoromethylation: The resulting 4-cyclopropylaniline would be functionalized with a directing group (e.g., picolinamide) to facilitate a regioselective ortho-C-H trifluoromethylation, as described in section 2.4.

Deprotection: Removal of the directing group would complete the synthesis of this compound.

Optimization of Reaction Conditions and Scalability Considerations

Transitioning a synthetic route from a laboratory setting to industrial-scale production presents numerous challenges. pharmafeatures.comcontractpharma.com Optimization and scalability are critical for developing a safe, cost-effective, and robust manufacturing process. fda.gov

Key parameters for optimization include:

Catalyst Loading: Minimizing the amount of expensive transition metal catalysts (like palladium) is crucial for economic viability. High-activity catalysts and ligands that operate at low loadings (mol %) are highly desirable. chemrxiv.org

Solvent and Base Selection: The choice of solvent and base can significantly impact reaction yield, rate, and purity profile. For industrial applications, preferred solvents are those that are low-cost, have low toxicity, and are easily recyclable. The base must be strong enough to facilitate the reaction but compatible with the functional groups present in the substrate. chemrxiv.org

Temperature and Reaction Time: Optimizing temperature and reaction time is a trade-off between achieving a reasonable reaction rate and minimizing the formation of impurities or decomposition of the product.

Purification: Developing a scalable purification method (e.g., crystallization instead of chromatography) is essential for large-scale production to ensure high purity of the final product.

When scaling up, heat and mass transfer become significant issues. pharmafeatures.comnumberanalytics.com Exothermic reactions that are easily managed in a lab flask can pose serious safety risks in large reactors if heat cannot be dissipated efficiently. pharmafeatures.com Similarly, inadequate mixing can lead to temperature gradients and non-uniform reaction conditions, affecting yield and purity. numberanalytics.com The use of continuous flow reactors can mitigate some of these issues by providing better control over reaction parameters and improving heat transfer, enabling safer and more consistent production of pharmaceutical intermediates. researchgate.net

Green Chemistry Principles in the Synthesis of Substituted Anilines

The application of green chemistry principles aims to make chemical synthesis more environmentally sustainable by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.govsphinxsai.com

Key green chemistry considerations for the synthesis of substituted anilines include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cascade reactions are an excellent example of high atom economy. sphinxsai.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or even solvent-free conditions is a primary goal. nih.govresearchgate.net For instance, micellar synthesis using surfactants in water can facilitate cross-coupling reactions at room temperature in air, avoiding the need for volatile organic solvents and inert atmospheres. mdpi.com

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents, as it reduces waste. Developing catalysts based on earth-abundant metals (like copper or iron) is preferable to those based on precious metals (like palladium). chemrxiv.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Photochemical and electrochemical methods are emerging as energy-efficient alternatives to thermally driven reactions. chemistryworld.com

Reduction of Derivatives: Avoiding the use of protecting or directing groups, when possible, simplifies the synthesis, reduces the number of steps, and minimizes waste, aligning with the principle of reducing derivatives. nih.gov

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign. acs.org

Reactivity and Mechanistic Investigations of 5 Cyclopropyl 2 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Patterns on the 5-Cyclopropyl-2-(trifluoromethyl)aniline (B6161707) Core

The orientation of incoming electrophiles during electrophilic aromatic substitution (EAS) on the this compound core is determined by the cumulative directing effects of the amino, trifluoromethyl, and cyclopropyl (B3062369) substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. byjus.comscribd.com Conversely, the trifluoromethyl group is a strong electron-withdrawing group and acts as a deactivating meta-director. wikipedia.orgvaia.com The cyclopropyl group is generally considered an activating, ortho, para-directing group. allen.in

In this compound, the positions are influenced as follows:

Position 3: Ortho to the cyclopropyl group and meta to the amino and trifluoromethyl groups.

Position 4: Para to the amino group and ortho to the cyclopropyl group.

Position 6: Ortho to the amino group.

Given the potent activating and ortho, para-directing nature of the amino group, electrophilic attack is most likely to occur at positions 4 and 6. byjus.com The activating effect of the amino group generally overrides the deactivating effect of the trifluoromethyl group. wikipedia.orgallen.in Steric hindrance from the adjacent trifluoromethyl group might slightly disfavor substitution at position 6. Therefore, the major monosubstitution product is anticipated at the C4 position, which is para to the strongly activating amino group and ortho to the activating cyclopropyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Substituent Effects | Predicted Reactivity |

| 3 | Meta to -NH2 and -CF3, Ortho to Cyclopropyl | Minor product |

| 4 | Para to -NH2, Ortho to Cyclopropyl | Major product |

| 6 | Ortho to -NH2 | Possible product, potential steric hindrance |

Nucleophilic Reactions of the Amino Group in this compound

The amino group in this compound is a key site for nucleophilic reactions, allowing for the synthesis of a variety of derivatives.

The amino group can readily undergo acylation with reagents such as acyl chlorides or anhydrides to form the corresponding amides. Acetylation of anilines is a common strategy to reduce the high reactivity of the amino group, which can be beneficial for controlling subsequent reactions like electrophilic aromatic substitution. pearson.comaskiitians.comaskfilo.com The electron-withdrawing nature of the acetyl group reduces the electron-donating ability of the nitrogen's lone pair. quora.comdoubtnut.com

Alkylation of the amino group can be achieved using alkyl halides. The presence of the electron-withdrawing trifluoromethyl group may decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions for these reactions compared to unsubstituted aniline (B41778).

The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. mdpi.comorganic-chemistry.orgyoutube.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. The presence of the trifluoromethyl group may influence the rate of this reaction. Microwave-assisted synthesis using solid acid catalysts has been shown to be an effective method for the preparation of trifluoromethyl-imines. nih.gov

As mentioned, amide derivatives are readily formed through acylation. escholarship.orgnih.govresearchgate.net These derivatives are often stable crystalline solids and are important intermediates in organic synthesis. The formation of N-trifluoromethyl amides from carboxylic acids has also been reported, highlighting the versatility of synthetic approaches involving trifluoromethylated amines. escholarship.orgnih.gov

Transformations Involving the Trifluoromethyl Substituent

The trifluoromethyl group is known for its high chemical stability due to the strength of the carbon-fluorine bonds. mdpi.com It is generally robust under a wide range of reaction conditions. tcichemicals.com However, transformations of the trifluoromethyl group are possible under specific conditions. For instance, it can undergo decomposition in the presence of strong Lewis acids or under superacidic conditions. nih.gov Reactions with certain nucleophilic reagents can also lead to the transformation of the trifluoromethyl group. acs.org While generally stable, its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring. tcichemicals.comnih.gov

Reactivity of the Cyclopropyl Group in this compound

The cyclopropyl group, due to its inherent ring strain, can participate in ring-opening reactions. nih.gov For cyclopropylamines, these reactions can be initiated by the formation of a reactive intermediate at the nitrogen atom, such as a radical cation. researchgate.net The presence of the amino group can facilitate these ring-opening processes. Mechanistic studies on N-cyclopropylanilines have shown that reaction with nitrous acid leads to selective cleavage of the cyclopropyl group from the nitrogen, proceeding through an amine radical cation intermediate followed by rapid ring opening. researchgate.net While specific studies on this compound are not prevalent, it is plausible that under certain oxidative or radical-initiating conditions, the cyclopropyl ring could undergo transformation. The electronic effects of the trifluoromethyl group might influence the stability of any charged or radical intermediates formed during such processes.

Ring-Opening Reactions and Rearrangements

The cyclopropyl group, being a strained three-membered ring, is susceptible to ring-opening reactions under various conditions, including thermal, photochemical, or catalyst-mediated processes. researchgate.net For aryl cyclopropanes, these reactions can proceed through ionic or radical pathways, leading to 1,3-difunctionalization of the carbon chain. researchgate.net

In reactions involving cyclopropylamines, computational studies have indicated that photoredox processes can generate distonic radical cations through ring-opening, revealing distinct reactivity pathways. escholarship.org While specific studies on this compound are not prevalent, mechanistic precedents from related systems, such as N-cyclopropyl-amides, offer valuable insights. The ring-opening rearrangement of N-cyclopropyl-amides can be initiated by Lewis acids like aluminum chloride, proceeding through a "Heine-type" aziridine (B145994) intermediate to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. researchgate.netrsc.org The presence of the aniline nitrogen in the target molecule suggests that its derivatization to an amide could facilitate similar rearrangement pathways.

Furthermore, highly fluorinated cyclopropanes are known to undergo ring-opening when treated with halogens at elevated temperatures, yielding 1,3-dihalopolyfluoropropanes. nih.gov The regioselectivity of this cleavage is influenced by the substituents on the cyclopropane (B1198618) ring. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group on the adjacent aromatic ring in this compound would likely influence the stability of any radical or cationic intermediates formed during such processes.

Cyclopropyl Group Participation in Metal-Catalyzed Processes

The cyclopropyl group is not merely a spectator substituent; its C-H bonds can actively participate in metal-catalyzed functionalization reactions. rsc.org Palladium-catalyzed processes have been developed for the direct C-H arylation of cyclopropanes, enabling the formation of complex molecular scaffolds. rsc.org In some enantioselective variants using Taddol-based phosphoramidite (B1245037) ligands, the cyclopropane ring remains intact while facilitating the construction of dihydroquinolone and dihydroisoquinolone cores. rsc.org

Another mode of participation involves "rollover" annulation reactions. A palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes has been reported, which involves a twofold C-H activation of both aryl and heteroaryl bonds to build a seven-membered azepine ring. nih.gov This highlights the potential for C-H bonds associated with the aryl and potentially the cyclopropyl group of this compound to engage in complex, metal-mediated cyclizations. The unique structural and bonding properties of the cyclopropane ring make it more amenable to functionalization in transition-metal-catalyzed cross-couplings compared to other C(sp³) substrates. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-Catalyzed C-N, C-C, and C-X Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-heteroatom (C-X) bonds, and are highly applicable to aniline derivatives. mit.eduresearchgate.netresearchgate.net

The Buchwald-Hartwig amination is a cornerstone of C-N coupling. acs.org For substrates like this compound, the reaction is influenced by the strongly electron-withdrawing trifluoromethyl group, which reduces the nucleophilicity of the aniline nitrogen. nih.gov Specialized catalyst systems are often required to achieve high yields. For instance, reactions involving fluoroalkylamines have been successfully conducted using a catalyst derived from AdBippyPhos and [Pd(allyl)Cl]₂ with the weaker base potassium phenoxide (KOPh), which circumvents the instability of the fluorinated aniline products under typical strong base conditions. nih.govnih.gov

For C-C bond formation, reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used. sigmaaldrich.com The aniline would first need to be converted to an aryl halide or triflate. For example, Suzuki-Miyaura coupling has been successfully applied on a large scale to couple cyclopropylboronic acid with bromothiophenes using a Pd(OAc)₂/SPhos catalyst system, demonstrating a viable route for introducing cyclopropyl moieties or coupling them to other fragments. mdpi.com

Palladium catalysis also enables C-X bond formation, such as the introduction of a trifluoromethyl group. The palladium-catalyzed trifluoromethylation of aryl chlorides has been reported to proceed under mild conditions, tolerating a wide array of functional groups. mit.edu

| Coupling Type | Reaction Name | Typical Coupling Partners | Key Catalyst Components | Reference |

|---|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Pd Precatalyst + Ligand (e.g., BippyPhos, XPhos) + Base (e.g., KOPh, NaO-t-Bu) | acs.orgnih.govnih.gov |

| C-C | Suzuki-Miyaura Coupling | Aryl Halide/Triflate + Boronic Acid/Ester | Pd(OAc)₂ or Precatalyst + Ligand (e.g., SPhos) + Base (e.g., K₃PO₄) | sigmaaldrich.commdpi.com |

| C-C | Heck Coupling | Aryl Halide/Triflate + Alkene | Pd Catalyst + Base | sigmaaldrich.com |

| C-C | Sonogashira Coupling | Aryl Halide/Triflate + Terminal Alkyne | Pd Catalyst + Cu(I) salt + Base | sigmaaldrich.com |

| C-CF₃ | Trifluoromethylation | Aryl Chloride + CF₃ Source | Pd Catalyst + Ligand | mit.edu |

Copper-Mediated Coupling Reactions

Copper-mediated reactions, particularly the Ullmann condensation, provide a classic alternative to palladium-catalyzed methods for C-N bond formation. These reactions are effective for the arylation of amines and have been applied to synthesize a wide range of compounds. rsc.org More recent developments have led to copper-catalyzed methods for the synthesis of trifluoromethylated heterocycles, such as quinolines and pyrroles, indicating the compatibility of copper catalysis with the trifluoromethyl group. chemistryviews.orgrsc.org

Additionally, copper-catalyzed methodologies have been developed for N-trifluoromethylation, employing an electrophilic amination strategy with mild, inexpensive reagents. nih.gov This showcases the versatility of copper in mediating transformations involving both amine and trifluoromethyl functionalities, which are central to the structure of this compound.

Mechanistic Studies of Key Transformations of this compound

Kinetic Analysis of Reaction Pathways

Mechanistic and kinetic studies provide deep insight into reaction pathways, catalyst resting states, and turnover-limiting steps. For the palladium-catalyzed C-N cross-coupling of anilines bearing electron-withdrawing fluoroalkyl groups, detailed mechanistic investigations have been performed. nih.gov

Kinetic analysis reveals that for the coupling of fluoroalkylamines with aryl halides, the turnover-limiting step is the C-N bond-forming reductive elimination from the palladium center. nih.govnih.gov This is a direct consequence of the electron-withdrawing nature of the trifluoromethyl group on the aniline, which impacts the electronic properties of the palladium-amide intermediate. The resting state of the catalyst in these systems has been identified as the phenoxide complex, (BippyPhos)Pd(Ar)OPh. nih.gov

Further studies using ¹⁹F NMR to monitor the kinetics of C-N coupling reactions have shown that the choice of base can significantly influence the reaction pathway. mit.edu Depending on the base's binding properties, it can either accelerate the reaction or act as an inhibitor by forming a stable, off-cycle catalyst complex. For instance, in certain aniline coupling reactions, the catalyst resting state was found to be a base-bound oxidative addition complex, and the reaction was inhibited by excess base. mit.edu

| Mechanistic Aspect | Finding | Implication for this compound | Reference |

|---|---|---|---|

| Turnover-Limiting Step | Reductive elimination to form the C-N bond. | The rate is controlled by the final bond-forming step due to the CF₃ group's electron-withdrawing effect. | nih.govnih.gov |

| Catalyst Resting State | Phenoxide complex: (BippyPhos)Pd(Ar)OPh. | Indicates that steps prior to reductive elimination are relatively fast under these conditions. | nih.gov |

| Role of Base | Can be inhibitory depending on structure and concentration. | The choice and amount of base are critical parameters to optimize for efficient coupling. | mit.edu |

| Kinetic Monitoring | ¹⁹F NMR is a useful tool for kinetic analysis. | The CF₃ group serves as a convenient spectroscopic handle for mechanistic studies. | mit.edu |

Characterization of Intermediates and Transition States

The elucidation of reaction mechanisms involving this compound relies heavily on the characterization of transient species, including intermediates and transition states. While specific studies on this particular molecule are not extensively documented in publicly available literature, mechanistic investigations of analogous aniline and trifluoromethyl-containing compounds provide a framework for understanding its reactivity. Methodologies for these characterizations typically involve a combination of computational modeling and experimental spectroscopy.

Computational approaches, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of reactions involving substituted anilines. mdpi.com These calculations can predict the geometries and energies of intermediates and transition states, offering insights into reaction pathways and selectivity. For instance, in reactions involving nucleophilic attack by the aniline nitrogen, DFT calculations can model the formation of tetrahedral intermediates and the associated transition states. The presence of both an electron-donating cyclopropyl group and an electron-withdrawing trifluoromethyl group on the aniline ring presents an interesting case for computational analysis, as these substituents have opposing electronic effects that can influence the stability of charged intermediates and the energy barriers of transition states.

Experimentally, the direct observation of reaction intermediates is often challenging due to their short lifetimes. However, techniques such as low-temperature NMR spectroscopy can sometimes be employed to detect and characterize intermediates that are sufficiently stable at reduced temperatures. Furthermore, in-depth NMR studies, including 1H NMR, 19F NMR, NOESY, and HOESY, can reveal interactions between reactants and other species in solution, providing indirect evidence for the nature of intermediates and transition states. nih.gov For example, in the trifluoromethylarylation of alkenes using anilines, NMR studies have been crucial in understanding the hydrogen-bonding network between the aniline, the trifluoromethylating reagent, and the solvent, which in turn governs the reactivity and selectivity of the reaction. nih.gov

Cyclic voltammetry is another valuable technique for probing the electronic properties of reactants and intermediates. beilstein-journals.org By measuring the oxidation and reduction potentials, insights into the feasibility of single-electron transfer (SET) pathways can be gained. For trifluoromethyl-containing compounds, cyclic voltammetry has been used to assess their electrophilic character and how it is influenced by substituents on the aromatic ring. beilstein-journals.org

Table 1: Spectroscopic and Computational Data for Characterization of Reactive Species in Analogous Systems

| Technique | Species Characterized | Typical Data Obtained | Relevance to this compound |

| DFT Calculations | Intermediates, Transition States | Geometries, Energies, Vibrational Frequencies | Prediction of reaction pathways and substituent effects. |

| NMR Spectroscopy | Stable Intermediates, Reactant Complexes | Chemical Shifts, Coupling Constants, NOE correlations | Elucidation of solution-state structures and intermolecular interactions. |

| Cyclic Voltammetry | Reactants, Intermediates | Redox Potentials | Assessment of electronic properties and feasibility of SET mechanisms. |

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful and definitive technique for tracing the pathways of atoms and functional groups throughout a chemical reaction, thereby providing unequivocal evidence for proposed mechanisms. wikipedia.org While specific isotopic labeling studies on this compound are not readily found in the literature, the principles of this methodology are broadly applicable to understanding its reactivity. Common stable isotopes used in such studies include deuterium (B1214612) (2H), carbon-13 (13C), and nitrogen-15 (B135050) (15N). acs.org

In reactions involving the aniline moiety, 15N-labeling of the amino group can be particularly informative. By tracking the position of the 15N atom in the products, one can determine whether the nitrogen atom is retained, displaced, or involved in a rearrangement. For example, in a copper-catalyzed aromatic ring-opening reaction of anilines, a 15N-labeling experiment was used to confirm that the nitrogen atom from the aniline was incorporated into the final nitrile product. researchgate.net

Carbon-13 labeling can be employed to investigate the fate of specific carbon atoms, such as those in the cyclopropyl ring or the trifluoromethyl group. For instance, if a reaction is suspected to involve the opening of the cyclopropyl ring, labeling one of the ring carbons with 13C would allow for its position to be tracked in the final products using 13C NMR spectroscopy or mass spectrometry. Similarly, labeling the trifluoromethyl group with 13C could confirm whether this group is transferred intact during a reaction.

Deuterium labeling is often used to probe the involvement of C-H or N-H bonds in rate-determining steps through the kinetic isotope effect (KIE). By replacing a hydrogen atom with a deuterium atom at a specific position, a change in the reaction rate can indicate whether the bond to that hydrogen is broken in the transition state of the rate-limiting step. For this compound, deuterating the N-H bonds could elucidate the role of proton transfer in its reactions.

Table 2: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound

| Isotope | Labeled Position | Mechanistic Question to Address | Analytical Technique |

| 15N | Amino Group | Fate of the nitrogen atom (retention, displacement, rearrangement). | Mass Spectrometry, 15N NMR |

| 13C | Cyclopropyl Ring | Involvement of the cyclopropyl ring in rearrangements or ring-opening. | 13C NMR, Mass Spectrometry |

| 13C | Trifluoromethyl Group | Integrity of the CF3 group during transfer reactions. | 13C NMR, 19F NMR, Mass Spectrometry |

| 2H (D) | N-H Bonds | Involvement of N-H bond cleavage in the rate-determining step (KIE). | Reaction Kinetics |

| 2H (D) | Aromatic Ring | Involvement of C-H activation at a specific position. | Reaction Kinetics, Product Analysis |

The application of these isotopic labeling techniques, in conjunction with computational and spectroscopic methods, would be invaluable in constructing a detailed and accurate picture of the reactivity and mechanistic pathways of this compound.

Advanced Derivatization and Functionalization Strategies for 5 Cyclopropyl 2 Trifluoromethyl Aniline

Synthesis of Heterocyclic Scaffolds Incorporating the 5-Cyclopropyl-2-(trifluoromethyl)aniline (B6161707) Moiety

The aniline (B41778) functionality of this compound serves as a key handle for the construction of a variety of nitrogen-containing heterocyclic systems. Classical condensation reactions, widely employed in heterocyclic synthesis, can be adapted to accommodate the specific reactivity of this substituted aniline.

The synthesis of quinoline (B57606) derivatives from anilines can be achieved through several named reactions, including the Skraup, Doebner-von Miller, and Combes syntheses. These reactions typically involve the condensation of an aniline with α,β-unsaturated carbonyl compounds, glycerol, or β-diketones under acidic conditions. mdpi.comjptcp.comiipseries.org For this compound, the strong electron-withdrawing effect of the trifluoromethyl group deactivates the aromatic ring, potentially requiring harsher reaction conditions for electrophilic cyclization.

A plausible approach for the synthesis of a quinoline derivative is the Doebner-von Miller reaction. In this method, an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones, reacts with the aniline in the presence of a strong acid and an oxidizing agent. mdpi.com The reaction proceeds through a conjugate addition of the aniline, followed by cyclization and oxidation to form the quinoline ring.

Table 1: Plausible Reaction Parameters for Doebner-von Miller Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|

| This compound | α,β-Unsaturated Ketone | H₂SO₄, I₂ | 6-Cyclopropyl-8-(trifluoromethyl)quinoline derivative |

For the synthesis of indole (B1671886) derivatives, the Fischer indole synthesis is a widely recognized and versatile method. nih.gov This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which can be formed from the corresponding aniline. The initial step would be the conversion of this compound to its corresponding hydrazine (B178648) derivative. This hydrazine can then be condensed with a ketone or aldehyde to form the hydrazone, which upon treatment with an acid catalyst like polyphosphoric acid (PPA) or zinc chloride, would undergo a ed.ac.uked.ac.uk-sigmatropic rearrangement to yield the indole scaffold. The regioselectivity of the cyclization will be influenced by the substitution pattern of the ketone or aldehyde used.

The construction of thiazole (B1198619) rings often utilizes the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. pharmaguideline.comnih.gov To incorporate the this compound moiety into a thiazole ring, one could envision a multi-step sequence. First, the aniline could be acylated with a suitable reagent to introduce a thioamide functionality. Alternatively, the aniline can be converted into an α-haloketone derivative.

A more direct approach to other nitrogen-containing heterocycles could involve cycloaddition reactions. For instance, the synthesis of 1,2,3-triazoles can be achieved through the [3+2] cycloaddition of an azide (B81097) with an alkyne. mdpi.combeilstein-journals.org this compound can be converted to the corresponding aryl azide via diazotization followed by treatment with sodium azide. This azide can then react with a variety of alkynes to yield the corresponding 1,2,3-triazole derivatives.

Formation of Polyfunctionalized Aromatic Systems from this compound

The aromatic ring of this compound is a platform for further functionalization, enabling the synthesis of polyfunctionalized aromatic systems. The existing substituents significantly influence the position of subsequent modifications. The amino group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. The cyclopropyl (B3062369) group is also generally considered an ortho-, para-director. The interplay of these directing effects, along with steric hindrance from the cyclopropyl and trifluoromethyl groups, will determine the regiochemical outcome of electrophilic aromatic substitution reactions.

Regioselective Halogenation and Nitration Studies of this compound Derivatives

Electrophilic aromatic substitution reactions, such as halogenation and nitration, are fundamental for introducing additional functional groups onto the aromatic ring. The regioselectivity of these reactions on the this compound core is of significant interest.

For regioselective bromination, N-bromosuccinimide (NBS) is a commonly used reagent. mdpi.com The reaction is typically carried out in a polar solvent like acetonitrile (B52724). Given the directing effects of the substituents, the bromine atom is expected to be introduced at the positions ortho or para to the amino group and meta to the trifluoromethyl group. Steric hindrance from the adjacent trifluoromethyl group might disfavor substitution at the 6-position. Therefore, the most likely positions for bromination would be the 4- and 6-positions, with the 4-position being potentially favored due to reduced steric hindrance.

A related compound, 5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline, is commercially available, indicating that direct bromination of N-cyclopropyl-2-(trifluoromethyl)aniline is a feasible transformation.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) |

|---|---|---|

| Bromination | NBS/MeCN | 4-Bromo-5-cyclopropyl-2-(trifluoromethyl)aniline |

| Chlorination | NCS/MeCN | 4-Chloro-5-cyclopropyl-2-(trifluoromethyl)aniline |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-cyclopropyl-2-(trifluoromethyl)aniline and/or 6-Nitro-5-cyclopropyl-2-(trifluoromethyl)aniline |

Similarly, regioselective chlorination can be achieved using N-chlorosuccinimide (NCS). The directing effects would be analogous to bromination. The direct chlorination of unprotected anilines can also be achieved using copper(II) chloride in an ionic liquid, which often shows high para-selectivity. beilstein-journals.org

Nitration of the aromatic ring can be performed using a standard mixture of nitric acid and sulfuric acid. The strongly activating amino group would direct the nitro group to the ortho and para positions (4- and 6-positions). However, under strongly acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group. This can complicate the regiochemical outcome. Careful control of reaction conditions is therefore crucial to achieve selective nitration.

Development of Novel Linkers and Conjugates Based on this compound

The structural features of this compound make it an attractive scaffold for the development of novel linkers and conjugates, particularly in the field of medicinal chemistry and chemical biology. The aniline nitrogen provides a convenient point of attachment for linkers, while the lipophilic cyclopropyl and trifluoromethyl groups can modulate the physicochemical properties of the resulting conjugate.

The synthesis of such conjugates would typically involve the acylation or alkylation of the aniline nitrogen with a linker that has a reactive group at the other end for attachment to the second component of the conjugate.

Spectroscopic and Structural Characterization Methodologies for 5 Cyclopropyl 2 Trifluoromethyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 5-Cyclopropyl-2-(trifluoromethyl)aniline (B6161707) in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides unambiguous information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are essential one-dimensional techniques used to map the proton and carbon framework of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, amine, and cyclopropyl (B3062369) protons. The aromatic protons on the benzene (B151609) ring will appear as multiplets in the typical aromatic region (approximately 6.5-7.5 ppm). Due to the substitution pattern, three distinct signals are expected for the protons at positions 3, 4, and 6. The amine (NH₂) protons would likely produce a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The cyclopropyl group will exhibit a complex set of multiplets in the upfield region (approximately 0.5-1.0 ppm for the CH₂ protons and 1.5-2.0 ppm for the CH proton), characteristic of strained aliphatic rings. acs.org

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would display signals for the six aromatic carbons, the two distinct carbons of the cyclopropyl ring, and the carbon of the trifluoromethyl group. The carbon atom of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts between 110 and 150 ppm, with their exact positions influenced by the electron-donating amine group and the electron-withdrawing trifluoromethyl and cyclopropyl groups. researchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 135 |

| Aromatic C-NH₂ | - | 140 - 150 |

| Aromatic C-CF₃ | - | 120 - 130 (quartet) |

| Aromatic C-Cyclopropyl | - | 135 - 145 |

| Amine NH₂ | Variable (broad singlet) | - |

| Cyclopropyl CH | 1.5 - 2.0 | 10 - 20 |

| Cyclopropyl CH₂ | 0.5 - 1.0 | 5 - 15 |

| Trifluoromethyl CF₃ | - | 120 - 125 (quartet) |

Given the presence of a trifluoromethyl (CF₃) group, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly valuable and sensitive technique for characterization. nih.gov The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to strong, sharp signals. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet, as there are no other fluorine atoms in the molecule to cause coupling. The chemical shift of this signal provides a sensitive probe of the electronic environment around the CF₃ group. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a standard like CFCl₃.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons and, importantly, between the methine (CH) and methylene (B1212753) (CH₂) protons within the cyclopropyl ring, confirming its integrity and attachment point.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignments of the aromatic and cyclopropyl C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For example, HMBC would show correlations from the cyclopropyl protons to the aromatic carbon at the point of attachment (C5) and adjacent carbons. It could also show correlations from the amine protons to the ortho and ipso carbons (C1 and C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. It could reveal spatial proximity between the ortho proton (H6) and the amine protons, or between the cyclopropyl protons and the adjacent aromatic proton (H4).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching of the primary amine group is expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce several peaks between 1450 and 1600 cm⁻¹. Most significantly, the trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically found in the 1100-1300 cm⁻¹ region. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C-CF₃ bond would also be Raman active.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Strong |

| Trifluoromethyl (C-F) | Stretch | 1100 - 1300 | Strong (IR) |

| Cyclopropyl (C-H) | Stretch | 2850 - 3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₁₀F₃N), the calculated monoisotopic mass is 201.07653 Da. uni.lu HRMS can measure this mass with high accuracy (typically within 5 ppm), which serves as a definitive confirmation of the molecular formula.

Furthermore, mass spectrometry provides structural information through analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion (M⁺) would be observed. Common fragmentation pathways for this molecule would likely include:

Loss of a CF₃ radical (·CF₃) to give a stable fragment.

Fragmentation of the cyclopropyl ring.

Cleavage of bonds adjacent to the aromatic ring. Analysis of these fragment ions helps to piece together the structural components of the molecule. fluorine1.ru

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, provided a suitable single crystal can be grown. nih.gov This technique would yield precise data on bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure analysis would definitively confirm the connectivity and reveal the conformation of the cyclopropyl group relative to the plane of the aniline (B41778) ring. acs.org It would also provide insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine group's hydrogen atoms and the nitrogen or fluorine atoms of neighboring molecules. researchgate.net Currently, there is no publicly available crystal structure for this specific compound.

Computational Chemistry and Theoretical Studies of 5 Cyclopropyl 2 Trifluoromethyl Aniline

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule. For 5-Cyclopropyl-2-(trifluoromethyl)aniline (B6161707), these calculations would provide insights into its molecular orbitals, electrostatic potential, and charge distribution.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For a related compound, 4-chloro-2-(trifluoromethyl)aniline, the calculated HOMO-LUMO energy gap has been shown to indicate that charge transfer occurs within the molecule. nih.govdocumentsdelivered.com

A hypothetical HOMO-LUMO analysis for this compound would likely show the HOMO localized on the aniline (B41778) ring and the amino group, due to the electron-donating nature of the amine and the aromatic system. The LUMO would likely be influenced by the electron-withdrawing trifluoromethyl group.

Hypothetical HOMO-LUMO Data for this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the ESP map would be expected to show a negative potential around the nitrogen atom of the amino group and the fluorine atoms of the trifluoromethyl group, due to their high electronegativity. The hydrogen atoms of the amino group and the aromatic ring would likely exhibit a positive potential.

Charge Distribution and Bond Orders

Analysis of the charge distribution provides a quantitative measure of the partial charges on each atom in the molecule. This information helps in understanding the molecule's polarity and the nature of its chemical bonds. Bond order calculations provide insight into the strength and type of bonds between atoms. For instance, in related aniline compounds, quantum chemical calculations have been used to determine the charge distribution and understand the reactivity of different atomic sites.

Prediction of Reactivity and Reaction Pathways for this compound

Computational methods can also be employed to predict the reactivity of a molecule and to explore potential reaction pathways.

Transition State Characterization and Activation Energies

To understand the kinetics of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. Computational chemistry allows for the characterization of the geometry and energy of the transition state. The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate. While specific studies on this compound are not available, this methodology is widely applied in organic chemistry to predict reaction outcomes.

Reaction Coordinate Analysis

A reaction coordinate analysis, also known as an intrinsic reaction coordinate (IRC) calculation, maps the entire energy profile of a reaction from reactants to products, passing through the transition state. This analysis provides a detailed picture of the geometric and electronic changes that occur throughout the reaction, helping to confirm that a calculated transition state indeed connects the desired reactants and products.

Conformational Analysis of the Trifluoromethyl and Cyclopropyl (B3062369) Groups

The three-dimensional structure of this compound is largely defined by the spatial orientation of its trifluoromethyl and cyclopropyl substituents. Computational methods, particularly density functional theory (DFT), are employed to analyze the molecule's conformational landscape.

The rotation of the trifluoromethyl group is a key factor. Due to its size and electronegativity, its orientation relative to the aniline ring can significantly impact the molecule's stability and properties. Similarly, the cyclopropyl group can adopt different conformations, often described as "bisected" or "perpendicular" relative to the plane of the aromatic ring. In some crystal structures of related compounds, the cyclopropyl ring is oriented almost perpendicular to the benzene (B151609) ring. nih.gov The interplay between these groups and the amino group dictates the molecule's preferred geometry.

| Conformational Feature | Description |

| Trifluoromethyl Group Rotation | The C-F bonds of the trifluoromethyl group can rotate around the C-C bond connecting it to the aniline ring. The lowest energy conformation is typically a staggered arrangement to minimize steric hindrance. |

| Cyclopropyl Group Orientation | The cyclopropyl ring can be positioned in a "bisected" or "perpendicular" orientation relative to the aniline ring. The preferred conformation is determined by a balance of steric and electronic interactions. |

| Amino Group Inversion | The amino group can undergo pyramidal inversion, although this is a relatively low-energy process. |

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and confirming the molecule's structure. The chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino and cyclopropyl groups.

Vibrational Frequencies: The vibrational frequencies, which correspond to the absorption bands in infrared (IR) and Raman spectra, can also be calculated. These calculations help in assigning the vibrational modes of the molecule, such as the characteristic stretching frequencies of the N-H, C-F, and aromatic C-H bonds. Theoretical calculations on similar molecules have shown good correlation with experimental data. researchgate.netresearchgate.net

| Spectroscopic Property | Predicted Information |

| ¹H NMR | Chemical shifts and coupling constants for the protons on the aromatic ring, cyclopropyl group, and amino group. |

| ¹³C NMR | Chemical shifts for all carbon atoms, providing information about the carbon skeleton. |

| ¹⁹F NMR | Chemical shift for the trifluoromethyl group, a characteristic signal for fluorine-containing compounds. |

| IR and Raman Spectroscopy | Vibrational frequencies corresponding to the stretching and bending modes of the various functional groups. |

Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Models

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models can simulate these effects to provide a more realistic description of the molecule's behavior in solution.

Implicit Solvent Models: These models treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can capture the bulk effects of the solvent on the solute's geometry, electronic structure, and reactivity. Studies on substituted anilines have shown that incorporating solvation effects improves the accuracy of predictive models. nih.gov

Explicit Solvent Models: In these models, individual solvent molecules are included in the calculation. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the amino group of this compound and protic solvent molecules. The study of solvent effects is crucial for understanding reaction kinetics and mechanisms in solution. nih.govresearchgate.net

Structure-Reactivity Relationship Studies through Computational Approaches

Computational methods can be used to explore the relationship between the molecular structure of this compound and its chemical reactivity. rsc.org

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For substituted anilines, these properties are heavily influenced by the nature of the substituents.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions. This information can be used to predict the sites of electrophilic and nucleophilic attack.

Quantum Chemical Descriptors: Various calculated parameters, such as ionization potential, electron affinity, and chemical hardness, can be used to quantify the reactivity of the molecule. These descriptors are valuable in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

| Computational Approach | Information Gained |

| Frontier Molecular Orbital (FMO) Analysis | Predicts the sites for electrophilic and nucleophilic attack based on the distribution of the HOMO and LUMO. |

| Electrostatic Potential (ESP) Mapping | Visualizes the charge distribution and identifies regions of positive and negative electrostatic potential, indicating reactive sites. |

| Quantum Chemical Descriptors | Provides quantitative measures of reactivity, such as ionization potential, electron affinity, and chemical hardness. |

Applications of 5 Cyclopropyl 2 Trifluoromethyl Aniline As a Core Synthetic Intermediate

Role in the Modular Synthesis of Complex Organic Molecules

The distinct functionalities of 5-cyclopropyl-2-(trifluoromethyl)aniline (B6161707) make it an ideal component for modular synthesis strategies. This approach relies on the sequential and controlled assembly of well-defined molecular fragments (modules) to construct complex target molecules. The aniline (B41778) moiety serves as a primary reactive handle. The amino group can readily undergo N-alkylation, N-arylation, acylation, and diazotization, allowing it to be linked to other molecular fragments.

Furthermore, the aromatic ring, activated by the amino group and influenced by the electron-withdrawing trifluoromethyl group, can participate in various substitution reactions. This combination of reactive sites enables chemists to use the molecule as a central scaffold, systematically adding complexity by connecting other building blocks to either the nitrogen atom or the aromatic ring. This modularity is crucial for creating libraries of related compounds for screening purposes, particularly in drug and materials discovery.

Integration into Ligand Scaffolds for Catalysis

In the field of catalysis, the design of organic ligands that can coordinate with metal centers is paramount for controlling reactivity and selectivity. Aniline derivatives are common precursors for several classes of ligands, most notably Schiff base and N-heterocyclic carbene (NHC) ligands.

This compound can be used to synthesize Schiff base ligands through condensation with various aldehydes or ketones. The resulting imine (azomethine) nitrogen, along with another donor atom, can chelate to a transition metal. The cyclopropyl (B3062369) and trifluoromethyl substituents on the aniline ring play a crucial role in tuning the catalyst's performance by modifying the steric environment and the electronic properties (e.g., Lewis acidity) of the metal center. For instance, Schiff base metal complexes have applications in the dye industry and catalysis. researchgate.net

Table 1: Key Synthetic Reactions of the Aniline Moiety

| Reaction Type | Reagent/Condition | Product Type | Application Area |

|---|---|---|---|

| Schiff Base Formation | Aldehyde/Ketone | Imine | Ligand Synthesis, Liquid Crystals |

| N-Arylation | Aryl Halide, Pd Catalyst | Di- or Tri-arylamine | Organic Electronics, Complex Intermediates |

| Acylation | Acyl Chloride/Anhydride (B1165640) | Amide | Pharmaceutical Synthesis |

| Diazotization | NaNO2, HCl | Diazonium Salt | Azo Dye Synthesis, Sandmeyer Reactions |

| Cyclocondensation | Dicarbonyl Compound | Nitrogen Heterocycle | Agrochemicals, Pharmaceuticals |

Precursor in the Development of Advanced Organic Materials

The unique combination of a polymerizable aniline core and property-modifying substituents makes this compound a promising precursor for advanced organic materials such as polymers and liquid crystals.

Polymers: Aniline is the monomer for polyaniline, a well-known conducting polymer. Substituted anilines can be polymerized via chemical or electrochemical oxidation to create functional polymers with tailored properties. rsc.orgurfu.ruresearchgate.net The incorporation of the cyclopropyl and trifluoromethyl groups into a polyaniline backbone is expected to influence the resulting polymer's solubility, thermal stability, morphology, and electronic characteristics. rsc.org Research has shown that some trifluoromethylaniline derivatives can undergo polymerization, highlighting the potential of this class of compounds in materials science. nih.gov

Liquid Crystals: Trifluoromethyl-substituted anilines are valuable precursors for liquid crystals. researchgate.netnih.gov Through condensation with substituted benzaldehydes, they form Schiff bases (azomethines) that can exhibit mesomorphic (liquid crystalline) behavior. The trifluoromethyl group, being bulky and highly electronegative, significantly influences the intermolecular interactions and packing of the molecules, which are critical for the formation and stability of liquid crystal phases like the nematic phase. nih.gov The rigid, rod-like shape of molecules derived from this aniline is a key structural feature for inducing liquid crystallinity.

Table 2: Influence of Substituents on Material Properties

| Substituent | Property Influenced | Effect in Advanced Materials |

|---|---|---|

| Trifluoromethyl (-CF3) | Electronics, Polarity, Stability | Enhances thermal stability, modifies electronic properties of polymers, influences mesophase behavior in liquid crystals. nih.govchemimpex.com |

| Cyclopropyl | Sterics, Conformational Rigidity | Introduces defined steric bulk, restricts bond rotation, affecting molecular packing and polymer morphology. |

| Aniline Core | Reactivity, Polymerizability | Enables polymerization to form polyaniline derivatives and serves as a core for building rod-shaped liquid crystal molecules. rsc.org |

Utility in Agrochemical and Pharmaceutical Lead Discovery

The presence of a trifluoromethyl group is a common feature in many modern agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Consequently, trifluoromethyl-substituted building blocks like this compound are important intermediates in the synthesis of new active ingredients. chemimpex.comgoogle.com Its utility lies in providing a scaffold that can be elaborated into more complex structures, particularly nitrogen-containing heterocycles.

The aniline amino group is a powerful nucleophile and a key element in the construction of nitrogen-containing heterocyclic rings, which form the core of countless bioactive molecules. Through cyclocondensation reactions with dicarbonyl compounds or other bifunctional reagents, the aniline can be integrated into various ring systems. Transition-metal-catalyzed cross-coupling reactions also provide pathways to complex heterocyclic structures. The specific substitution pattern of this compound ensures that the resulting heterocycles possess precisely placed functional groups that can be critical for biological activity.

Table 3: Potential Heterocyclic Scaffolds Derived from Aniline Precursors

| Heterocycle Class | General Synthetic Method | Significance |

|---|---|---|

| Quinoline (B57606) | Skraup, Doebner-von Miller, or Friedländer synthesis | Core structure in many pharmaceuticals (e.g., antimalarials). |

| Indole (B1671886) | Fischer, Bischler-Möhlau, or Larock synthesis | Privileged scaffold in medicinal chemistry. |

| Benzimidazole | Condensation with carboxylic acids or aldehydes | Found in anthelmintic and antifungal agents. |

| Pyrimidine | Multistep sequences involving cyclization | Component of nucleic acids and various drugs. |

| Pyridine (B92270) | Construction of the ring from trifluoromethyl-containing building blocks. nih.gov | Key motif in numerous agrochemicals. nih.gov |

Chirality is a critical factor in the efficacy and safety of many pharmaceuticals. The synthesis of single-enantiomer compounds is therefore a major focus of medicinal chemistry. Trifluoromethyl-containing chiral amines are particularly valuable motifs. nih.gov Synthetic strategies often involve the conversion of an aniline, such as this compound, into its corresponding imine. This imine can then undergo catalytic asymmetric reduction or nucleophilic addition to create a chiral center adjacent to the nitrogen atom with high enantioselectivity. nih.govacs.org Both biocatalytic and transition-metal-catalyzed methods have been developed for the stereoselective synthesis of α-trifluoromethyl amines from aniline derivatives, demonstrating a clear pathway for converting this intermediate into high-value, enantioenriched products. acs.org

Contribution to Dye and Pigment Synthesis Research

Aniline is a foundational molecule in the history of synthetic dyes. Its derivatives continue to be important intermediates for chromophores. The primary amino group of this compound can be readily converted into a diazonium salt upon treatment with nitrous acid. This highly reactive intermediate can then be coupled with electron-rich aromatic compounds (e.g., phenols, naphthols, or other anilines) in an azo coupling reaction to produce intensely colored azo dyes.

The specific substituents on the aniline ring directly influence the final color and properties of the dye. The electron-withdrawing trifluoromethyl group and the sterically defined cyclopropyl group would be expected to modulate the electronic structure of the resulting chromophore, causing a shift in its absorption maximum (color) and potentially improving properties such as lightfastness and chemical stability.

Advanced Analytical Methodologies for Purity and Identity Confirmation in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 5-Cyclopropyl-2-(trifluoromethyl)aniline (B6161707). Its high resolving power and versatility make it an indispensable tool for both purity determination and preparative isolation.

In purity assessment, reversed-phase HPLC (RP-HPLC) is the most common modality. The separation is typically achieved on a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). pensoft.net The inclusion of buffers or pH modifiers (e.g., formic acid, ammonium (B1175870) formate) in the mobile phase is crucial for ensuring the consistent ionization state of the basic aniline (B41778) moiety, leading to sharp, symmetrical peaks. mdpi.com UV detection is well-suited for this analyte due to the strong chromophore of the substituted benzene (B151609) ring. A diode-array detector (DAD) or photodiode-array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. mdpi.com

For the isolation of this compound from reaction mixtures or for the separation of impurities, preparative HPLC is employed. lcms.cz This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. lcms.cz By scaling up a developed analytical method, it is possible to isolate milligram to gram quantities of the target compound with high purity. lcms.cz Fraction collection is triggered based on the detector signal (e.g., UV absorbance), allowing for the selective recovery of the desired peak.